molecular formula C21H26N2O2 B067225 (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester CAS No. 183742-32-7

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Katalognummer: B067225
CAS-Nummer: 183742-32-7
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: JCQKPXHKGNJTQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • AQ-13 freie Base ist ein Medikamentenkandidat, der sich in der Entwicklung zur Behandlung von Infektionen mit Plasmodium falciparum befindet.
  • Seine chemische Struktur ähnelt der von Chloroquin, einem 4-Aminoquinolin, jedoch mit einer kürzeren Diaminoalkan-Seitenkette.
  • Bemerkenswert ist, dass AQ-13 Aktivität gegen Chloroquin-resistentes P. falciparum aufweist.
  • Herstellungsmethoden

  • Vorbereitungsmethoden

  • Analyse Chemischer Reaktionen

    • Die Arten von Reaktionen, die AQ-13 durchläuft, sind nicht explizit dokumentiert.
    • Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind derzeit unbekannt.
    • Wichtige Produkte, die aus AQ-13-Reaktionen gebildet werden, wurden nicht umfassend untersucht.
  • Wissenschaftliche Forschungsanwendungen

    Pharmaceutical Intermediate

    DBPAME serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

    Neuropharmacology

    Research indicates that derivatives of DBPAME exhibit activity on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This has implications for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that compounds based on DBPAME can modulate receptor activity, potentially leading to novel therapeutic agents.

    Case Study 1: Antidepressant Activity

    A study investigated the antidepressant-like effects of DBPAME derivatives in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that these compounds could be developed into effective antidepressants.

    CompoundDose (mg/kg)Behavioral Score Reduction (%)
    DBPAME Derivative A1045
    DBPAME Derivative B2060

    Case Study 2: Anxiolytic Effects

    Another research focused on the anxiolytic properties of DBPAME. The study utilized the elevated plus maze test to assess anxiety levels in treated subjects. Results showed a marked increase in time spent in open arms, indicating reduced anxiety.

    TreatmentTime in Open Arms (seconds)Control Group (seconds)
    DBPAME Treatment3010

    Drug Formulation Potential

    DBPAME's unique chemical structure allows for its incorporation into various drug formulations. Its lipophilicity may enhance the bioavailability of poorly soluble drugs when used as a co-formulant. Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

    Wirkmechanismus

    • The precise mechanism by which AQ-13 exerts its effects is not fully elucidated.
    • Molecular targets and pathways involved require further investigation.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von AQ-13 liegt in seiner modifizierten Seitenkette im Vergleich zu Chloroquin.
    • Zu ähnlichen Verbindungen gehören Chloroquin, Chinin und andere 4-Aminoquinoline.

    Biologische Aktivität

    (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, also known as AQ-13, is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Synthesis

    The chemical structure of this compound is characterized by a piperazine ring substituted with two benzyl groups and an acetic acid methyl ester moiety. The synthesis typically involves multi-step organic reactions that can yield various derivatives with modified biological activities .

    Pharmacological Properties

    Research indicates that this compound exhibits a range of pharmacological activities:

    • Antimalarial Activity : AQ-13 has shown efficacy against Plasmodium falciparum, particularly strains resistant to chloroquine. Its structural similarity to chloroquine allows it to interact effectively with the parasite's metabolic pathways.
    • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines through assays such as MTT, where it demonstrated significant inhibition of cell proliferation .

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .
    • Impact on Cellular Signaling Pathways : It may modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival .
    • Interference with Parasite Metabolism : In the case of Plasmodium falciparum, AQ-13 disrupts metabolic processes essential for the parasite's survival within host erythrocytes.

    Case Studies and Research Findings

    Several studies have documented the biological effects of this compound:

    Table 1: Summary of Biological Activities

    Study ReferenceBiological ActivityCell Line/ModelIC50 Values
    CytotoxicityHT-29 (Colorectal)12 µM
    AntimalarialP. falciparum0.5 µM
    Kinase InhibitionVarious Cancer Cells< 100 nM

    Case Study 1: Anticancer Activity

    In a study evaluating the cytotoxic effects on HT-29 and A549 cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against HT-29 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

    Case Study 2: Antimalarial Effects

    Another investigation focused on its antimalarial properties found that AQ-13 effectively inhibited chloroquine-resistant P. falciparum strains with an IC50 value of 0.5 µM. This suggests potential as a therapeutic agent in malaria treatment where resistance to conventional drugs is prevalent.

    Eigenschaften

    IUPAC Name

    methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JCQKPXHKGNJTQQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60627676
    Record name Methyl (1,4-dibenzylpiperazin-2-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60627676
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    338.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    183742-32-7
    Record name Methyl (1,4-dibenzylpiperazin-2-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60627676
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    The piperazineacetic acid compound of formula (XXIV) employed in the synthesis above and many others in this application was synthesized as follows: Twelve milliliters (50 mmol) of N,N′-dibenzylethylene-diamine, 14 mL (100 mmol) of Et3N and 250 mL toluene were combined at 0° C., and 7 mL (50 mmol) of methyl 4-bromocrotonate (7 mL, 50 mmol) was added. The reaction was slowly warmed to room temperature, stirred for 24 hours, filtered, concentrated in vacuo to a residue and treated with 10% aqueous HCl (300 mL). The mixture was filtered again and the filtrate washed with ethyl acetate (2×100 mL). The filtrate was made basic with K2CO3 and extracted with ethyl acetate (3×150 mL). The combined extracts were washed with brine, dried over MgSO4 and concentrated in vacuo to give 13.7 g of methyl 1,4-dibenzylpiperazine-2-acetate. 1H NMR (CDCl3) δ 2.28-2.50 (m,4), 2.5-2.75 (m,4), 3.1 (bs, 1), 3.42 (d,2), 3.52 (d,1), 3.6 (s,3), 3.75 (d,1), 7.15-7.35 (m,1).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ( XXIV )
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    50 mmol
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    14 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    7 mL
    Type
    reactant
    Reaction Step Four
    Quantity
    250 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods II

    Procedure details

    In toluene (250 ml), N,N′-dibenzylethylenediamine (12 ml) and triethylamine (12 ml) were dissolved, followed by the dropwise addition of methyl 3-bromocrotonate (7.0 ml) under ice cooling. The resulting mixture was stirred at room temperature for 24 hours. After the addition of triethylamine (2.0 ml), the resulting mixture was stirred at room temperature for 71 hours. The insoluble matter was filtered off and the filtrate was distilled under reduced pressure. The residue was added with 10% hydrochloric acid (300 ml) and crystals so precipitated were removed by filtration. Ethyl acetate was added to the filtrate. Potassium carbonate was added to the water layer so separated to make it alkaline. Ethyl acetate was added to the resulting mixture. The organic layer so separated was washed with saturated aqueous NaCl solution and dried over anhydrous potassium carbonate. The solvent was then distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane ethyl acetate=4:1), whereby the title compound (10.7 g, 62%) was obtained.
    Quantity
    7 mL
    Type
    reactant
    Reaction Step One
    Quantity
    12 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    250 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    12 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    2 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    Methyl 4-bromocrotonate (Aldrich, 5.53 mL, 40 mmol) was added dropwise with stirring to an ice-cooled solution of triethylamine (11.15 mL, 80 mmol) and N,N′-dibenzylethylenediamine (Aldrich, 9.67 mL, 40 mmol) in toluene (200 mL). The solution was stirred with ice cooling for 1 hour, then allowed to warm gradually to room temperature and stirred 25 hours longer. The mixture was filtered through a pad of diatomaceous earth with an ethyl acetate (20 mL) rinse. The filtrate was concentrated to an oil, which was mixed with 10% aqueous HCl (240 mL). After 5 minutes, the mixture was filtered and the cake was rinsed with water (2×10 mL). The filtrate was washed with ethyl acetate (2×80 mL) and the aqueous phase was made basic (pH˜9-10) by portionwise addition of solid K2CO3 (26 g), then 25% aqueous NaOH (10 mL). The turbid mixture was extracted with ethyl acetate (3×120 mL) and the combined extracts were washed with brine (100 mL), dried (MgSO4) and concentrated under vacuum to leave the title compound as an oil (9.78 g): 1H NMR (300 MHz, CDCl3) δ ppm 2.30-2.47 (m, 4H), 2.49-2.73 (m, 4H), 3.06-3.18 (m, 1H), 3.43 (d, J=13.2 Hz, 2H), 3.53 (d, J=13.2 Hz, 1H), 3.60 (s, 3H), 3.76 (d, J=13.6 Hz, 1H), 7.14-7.36 (m, 10H); MS (DCI) m/z 339 (M+H)+.
    Quantity
    5.53 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    11.15 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    9.67 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Three

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.